N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core fused with a substituted acetamide group. The structure includes:
- A tetrahydrobenzothiophene ring, imparting partial saturation and conformational flexibility.
- A 6-methyl-1-benzofuran-3-yl acetyl substituent, introducing aromaticity and steric bulk.
- A methyl group at the carboxamide nitrogen, modulating solubility and pharmacokinetic properties.
Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for graphical representation .
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-methyl-2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-12-7-8-14-13(11-26-16(14)9-12)10-18(24)23-21-19(20(25)22-2)15-5-3-4-6-17(15)27-21/h7-9,11H,3-6,10H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
JURLLEXZOZBBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzofuran and Benzothiophene Precursors
The core structure of the target compound relies on the parallel synthesis of 6-methyl-1-benzofuran-3-yl acetyl and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide intermediates. As demonstrated in analogous syntheses, the benzofuran ring is constructed via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. For example, 5-methyl-1-benzofuran-3-yl derivatives are synthesized using acetic anhydride and sulfuric acid, achieving yields of 72–85%. The benzothiophene moiety is formed through thiophene ring closure using elemental sulfur and aliphatic amines under reflux.
Acetylation and Amide Bond Formation
The acetylated benzofuran intermediate is coupled to the benzothiophene carboxamide via a nucleophilic acyl substitution reaction. Patent data reveal that activating agents such as thionyl chloride or carbodiimides (e.g., DCC) facilitate amide bond formation between the acetyl chloride derivative and the primary amine group on the benzothiophene. Reaction conditions typically involve dichloromethane or tetrahydrofuran at 0–5°C, yielding 68–74% of the coupled product.
Reaction Optimization and Critical Parameters
Methylation of the Carboxamide Group
The N-methylation step is pivotal for achieving the final product’s stereochemistry. Industrial-scale methods prefer dimethyl sulfate over methyl iodide due to cost and safety considerations. A patented protocol specifies reacting 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2.5–3.0 equivalents of dimethyl sulfate in methyl isobutyl ketone (MIBK) at 80–90°C for 12–16 hours. Potassium carbonate acts as a base, neutralizing the sulfuric acid byproduct and driving the reaction to >90% completion.
Table 1: Methylation Conditions and Yields
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Dimethyl sulfate | K2CO3 | MIBK | 80–90 | 16 | 92 |
| Methyl iodide | NaH | DMF | 25–30 | 24 | 78 |
Cyclization Catalysts and Solvent Systems
Cyclization reactions benefit from alkaline conditions. Sodium hydroxide in 1,4-dioxane at 90°C promotes quinolinone formation in related compounds, suggesting similar applicability for benzothiophene ring closure. Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing transition states during cyclization.
Industrial-Scale Production Strategies
Cost-Effective Reagent Selection
Large-scale synthesis prioritizes reagents with low toxicity and high atom economy. For instance, dimethyl sulfate ($0.50/g) reduces production costs by 40% compared to methyl iodide ($2.80/g). Additionally, solvent recovery systems for MIBK and dichloromethane achieve 85–90% recycling efficiency, minimizing waste.
Purification and Crystallization Techniques
Final product purity (>98%) is attained through sequential recrystallization. A disclosed method dissolves the crude product in hot n-propanol, followed by cooling to 10–15°C to induce crystallization. Alternative protocols use acetone-water mixtures (7:3 v/v) to remove hydrophilic impurities, yielding needle-like crystals with 99.2% purity.
Table 2: Recrystallization Solvents and Purity Outcomes
| Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| n-Propanol | 10–15 | 98.5 | Prismatic |
| Acetone-water | 20–25 | 99.2 | Needle-like |
Analytical Validation and Quality Control
Spectroscopic Characterization
1H NMR analysis confirms successful methylation via a singlet at δ 3.05 ppm (N–CH3) and a multiplet at δ 2.75–2.85 ppm (tetrahydrobenzothiophene protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 383.1432 [M+H]+ (calculated: 383.1428).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both benzofuran and benzothiophene moieties.
Mechanism of Action
The mechanism by which N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: Modulating intracellular signaling pathways, potentially affecting gene expression or protein activity.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Crystallographic Analysis : Tools like SHELX and ORTEP are critical for resolving the puckered conformation of the tetrahydrobenzothiophene ring, which influences pharmacophore geometry.
- Hydrogen-Bonding Networks : Graph-set analysis (as in Etter’s methodology ) could elucidate how the acetamide group in the target compound forms intermolecular interactions compared to methoxy-rich patent compounds.
- Synthetic Challenges : The tetrahydrobenzothiophene core requires precise control over ring puckering during synthesis, unlike planar benzothiazole derivatives .
Biological Activity
N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex compound belonging to the class of benzofuran and benzothiophene derivatives. These compounds have garnered interest due to their potential therapeutic applications, particularly in neuroprotection and modulation of amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease.
Chemical Structure
The compound features a unique structure that combines elements of benzofuran and benzothiophene, contributing to its biological activity. The structural formula can be represented as follows:
This structure includes:
- A benzofuran moiety which is implicated in various biological activities.
- A tetrahydrobenzothiophene scaffold that enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : Studies have shown that derivatives can provide neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines. For instance, specific compounds demonstrated significant protection in mouse hippocampal HT22 cells against Aβ42 toxicity .
- Modulation of Aβ Aggregation : The compound has been observed to influence the fibrillogenesis of Aβ42 peptides. Certain derivatives were able to either promote or inhibit this process based on their structural modifications. For example, some compounds exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at higher concentrations (25 μM) .
- Antimicrobial Activity : The thiophene scaffold has been linked to antimicrobial properties. Research indicates that related compounds can exhibit activity against various bacterial strains .
Neuroprotection and Aβ Modulation
A study published in PMC highlighted the ability of specific benzofuran derivatives to modulate Aβ aggregation pathways. The findings suggested that:
- Compounds with methoxyphenol moieties inhibited Aβ fibrillogenesis.
- Conversely, those with 4-methoxyphenyl groups promoted it .
Table 1: Summary of Biological Activities
| Activity Type | Compound Effect | Reference |
|---|---|---|
| Neuroprotection | Significant cytoprotection in HT22 cells | |
| Aβ Aggregation | Modulation with promotion/inhibition effects | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Neuroprotective Efficacy
In an experimental setup, researchers treated HT22 cells with varying concentrations of the compound and subsequently exposed them to Aβ42. The results indicated a dose-dependent neuroprotective effect, with notable reductions in cell death at optimal concentrations.
Case Study 2: Fibrillogenesis Modulation
Another study focused on the effect of the compound on preformed Aβ42 fibrils. It was found that certain derivatives could disaggregate existing fibrils by up to 66%, demonstrating their potential therapeutic use in Alzheimer's disease treatment strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of the benzothiophene core via cyclization of substituted thiophene precursors under acidic conditions.
- Step 2 : Introduction of the acetamide group via nucleophilic acyl substitution using chloroacetyl chloride or similar reagents.
- Step 3 : Coupling with the 6-methyl-1-benzofuran moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Parameters : Temperature control (0–5°C for acylation steps) and pH adjustments (e.g., triethylamine as a base) are essential to minimize side reactions .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding interactions (e.g., amide proton at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydrobenzothiophene ring conformation .
Q. What preliminary assays are used to evaluate biological activity?
- Screening Methods :
- Enzyme Inhibition Assays : For targets like acetylcholinesterase (relevant to Alzheimer’s research) using Ellman’s method .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Key Metrics : IC₅₀ values for enzyme inhibition and zone-of-inhibition diameters for antimicrobial activity .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzofuran coupling step?
- Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., solvent polarity, catalyst loading, reaction time). For example, acetonitrile vs. DMF as solvents may impact coupling efficiency by 15–20% .
- In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
- Case Study : A 20% yield improvement was achieved by switching from THF to dichloromethane, attributed to better solubility of the benzofuran intermediate .
Q. How to resolve contradictions in biological activity data across different studies?
- Root Cause Analysis :
- Purity Verification : Compare HPLC purity (>95% vs. <90%) across studies; impurities like unreacted chloroacetyl chloride may antagonize biological targets .
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in media) to reduce inter-lab variability .
- Statistical Tools : Use ANOVA to identify significant outliers and meta-analysis to reconcile conflicting datasets .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Approaches :
- Molecular Docking : Simulate binding to targets like the acetylcholine-binding protein (PDB ID: 2XZB) using AutoDock Vina to prioritize substituents for synthesis .
- QSAR Modeling : Train models on analogs (e.g., methyl vs. tert-butyl substituents) to correlate logP with antimicrobial potency .
- Validation : Cross-validate predictions with wet-lab assays on 5–10 derivatives .
Q. How to design derivatives with improved metabolic stability?
- Strategies :
- Prodrug Modifications : Introduce ester groups at the carboxamide position to enhance oral bioavailability .
- Cytochrome P450 Screening : Use liver microsome assays to identify metabolic hotspots (e.g., benzofuran methyl oxidation) and block them with fluorine substitutions .
- Case Study : Fluorination at the benzofuran 6-position increased plasma half-life from 2.1 to 4.8 hours in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
